cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) - 128857-77-2

cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)

Catalog Number: EVT-1208181
CAS Number: 128857-77-2
Molecular Formula: C25H40N10O10
Molecular Weight: 640.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Cyclo(GRGDSPA) adopts a stable conformation in solution, characterized by a distorted type I β-turn at Arg2-Gly3-Asp4-Ser5. []
  • Molecular dynamics simulations and NMR studies have been crucial in elucidating its three-dimensional structure and conformational preferences. [, , ]
  • The presence of the cyclic structure restricts conformational flexibility, which contributes to its binding affinity and specificity for target proteins. [, , ]
Chemical Reactions Analysis
  • Cyclo(GRGDSPA) can undergo hydrolysis under certain conditions, leading to the opening of the cyclic structure and a reduction in its activity. []
  • The Asp4 residue within the peptide sequence has been shown to be susceptible to degradation via cyclic imide formation, particularly in the presence of neighboring group catalysis by the Ser5 side chain. []
Mechanism of Action

Cyclo(GRGDSPA) exerts its anti-metastatic effects by competitively binding to integrin receptors, primarily αvβ3 and α5β1 integrins. [, , ] These integrins are overexpressed on the surface of many types of cancer cells and play a crucial role in tumor cell adhesion, migration, and angiogenesis. By binding to these integrins, cyclo(GRGDSPA) prevents the binding of natural ligands such as fibronectin and vitronectin, thereby inhibiting the downstream signaling pathways that promote tumor progression.

Applications
  • Anti-metastatic agent: Cyclo(GRGDSPA) has shown promising anti-metastatic activity in preclinical models. It inhibits the adhesion and migration of various cancer cells, including melanoma cells, by blocking their interaction with fibronectin, a key component of the extracellular matrix. []

Cyclo(Gly-Arg-Gly-Asu-Ser-Pro-Asp-Gly-OH)

  • Compound Description: This cyclic heptapeptide is a degradation product of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), exhibiting a cyclic imide modification at the Asp4 residue. This conversion is suggested to occur due to neighboring group catalysis by the Ser5 side chain, influenced by a specific hydrogen bond network [].
  • Relevance: This compound is directly derived from Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) through a chemical modification. The cyclic imide formation at Asp4 significantly impacts the conformational properties, shifting the position of a type I β-turn from Arg2-Gly3-Asp4-Ser5 to Ser5-Pro6-Asp7-Gly1 []. Understanding this degradation pathway is crucial for predicting the stability and activity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and designing analogs with improved properties.

Gly-Ala-Val-Ser-Thr-Ala (GAVSTA)

  • Compound Description: GAVSTA is a hexapeptide known to block extracellular interactions of integrin adhesion receptors []. This peptide exhibits a similar inhibitory effect on long-term potentiation (LTP) stabilization in hippocampal slices, similar to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) [].

Cyclo(-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-)

  • Compound Description: This cyclic pentapeptide is a conformationally constrained analog of the Arg-Gly-Asp-Ser sequence found in fibronectin and Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. The modifications (Mtr, But, Boc) are protecting groups commonly used in peptide synthesis and may not be present in the final biologically active molecule.
  • Relevance: This compound shares the core Arg-Gly-Asp-Ser sequence with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), suggesting a shared ability to interact with integrins []. Comparing their conformational and biological properties provides insights into the structure-activity relationship of this specific peptide sequence motif. Modifications like the cyclic structure and side chain alterations are crucial for optimizing its activity and selectivity towards specific integrin subtypes.

Cyclo(-Arg-Gly-Asp-Ser-Lys-)

  • Compound Description: Similar to the previous compound, this cyclic pentapeptide represents another conformationally constrained analog of the Arg-Gly-Asp-Ser sequence []. The absence of protecting groups suggests this structure is closer to a biologically active form.
  • Relevance: This compound strengthens the evidence for the importance of the Arg-Gly-Asp-Ser sequence in mimicking the cell adhesion properties of fibronectin []. The presence of Lys instead of Pro in the cyclic structure, compared to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), allows for direct comparison and evaluation of the impact of these specific amino acids on conformational preferences and subsequent biological interactions.

Gly-Arg-Ala-Asp-Ser-Pro-Lys

  • Compound Description: This linear heptapeptide is an analog of the Arg-Gly-Asp-Ser integrin-binding sequence []. This peptide demonstrates potent inhibitory activity against cartilage chondrolysis induced by fibronectin fragments, surpassing the native sequence in effectiveness [].

Arg-Phe-Asp-Ser

  • Compound Description: This linear tetrapeptide represents a truncated analog of the Arg-Gly-Asp-Ser sequence, lacking the Gly residue []. Notably, it maintains potent inhibitory activity against cartilage chondrolysis induced by fibronectin fragments, similar to the longer Gly-Arg-Ala-Asp-Ser-Pro-Lys [].
  • Relevance: This compound further emphasizes the importance of the Asp-Ser motif, even in the absence of Gly, for the biological activity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. This suggests that the minimal active sequence for integrin binding and subsequent function might be shorter than the initially presumed Arg-Gly-Asp-Ser motif.

Arg-Gly-Asp-Ser

  • Compound Description: This linear tetrapeptide represents the minimal active sequence found in various integrin-binding proteins, including fibronectin and Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) [, ]. While it retains some ability to inhibit fibronectin fragment-mediated chondrolysis, it is considerably less potent than the modified analogs and shows a tendency to cause cartilage damage at higher concentrations [].

Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser-Tyr (AVTGRGDSY)

  • Compound Description: AVTGRGDSY is a linear nonapeptide incorporating the Arg-Gly-Asp-Ser sequence []. Studies have explored the impact of multimerizing this peptide, creating di- and trimeric forms, to evaluate their effects on integrin binding affinity and specificity [].
  • Relevance: This compound, particularly its multimeric forms, provides valuable insights into the impact of valency on the activity of RGD-containing peptides like Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. While the monomeric form exhibits broad integrin binding, multimerization significantly enhances its selectivity towards αVβ3 integrin. This observation highlights the potential of manipulating valency as a strategy for developing more selective and potent integrin-targeting therapeutics.

Ac-S,S-cyclo-(Cys-(NαMe)Arg-Gly-Asp-Pen)-NH2 (SK&F 106760)

  • Compound Description: SK&F 106760 is a cyclic pentapeptide containing the Arg-Gly-Asp sequence with several modifications, including N-terminal acetylation, C-terminal amidation, a disulfide bridge between two cysteine residues, N-methylation of Arg, and incorporation of Pen (penicillamine) []. It is a potent inhibitor of vitronectin receptor-mediated adhesion, potentially exhibiting selectivity for β3 integrins [].
  • Relevance: This compound demonstrates the potential for enhancing the potency and selectivity of Arg-Gly-Asp-containing peptides through cyclization, specific amino acid substitutions (Pen for Ser), and additional chemical modifications []. Comparing its activity profile with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) provides valuable information for understanding the structure-activity relationship of cyclic RGD-containing peptides and designing novel integrin-targeting agents.

H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH (Telios peptide)

  • Compound Description: The Telios peptide is another cyclic heptapeptide incorporating the Arg-Gly-Asp-Ser sequence with modifications like a disulfide bridge formed by two cysteine residues and the inclusion of Pen (penicillamine) []. While it is a potent inhibitor of vitronectin receptor-mediated adhesion, it appears to be less selective than SK&F 106760, affecting both platelet aggregation and L8 skeletal muscle cell adhesion [].
  • Relevance: This compound emphasizes that subtle structural variations within cyclic RGD-containing peptides can lead to significant differences in integrin selectivity []. Comparing its structure and activity to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) highlights the importance of the ring size, amino acid composition (presence of Pro), and the nature of cyclization in dictating the specific biological profile of these compounds.

Glu-His-Ile-Pro-Ala

  • Compound Description: This linear pentapeptide, designed based on the anticomplementarity hypothesis, inhibits platelet aggregation and adhesion to both fibrinogen and vitronectin []. This suggests its potential to act as a mimic of a glycoprotein IIb/IIIa ligand binding site.
  • Relevance: While not directly containing the Arg-Gly-Asp-Ser sequence, this peptide highlights the possibility of targeting similar biological pathways using distinct peptide sequences []. This suggests that alternative binding sites or mechanisms might exist for modulating integrin function and platelet activity.

Properties

CAS Number

128857-77-2

Product Name

cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)

IUPAC Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Molecular Formula

C25H40N10O10

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

FWFZEPRYKXWBLR-QXKUPLGCSA-N

SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.